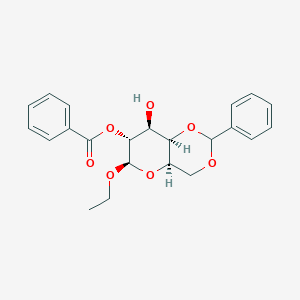

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is a complex carbohydrate derivative. It is a fluorinated oligosaccharide synthesized using click chemistry. This compound is often used in research as a model for glycosylation and polysaccharides with methylation or sugar modification .

準備方法

The synthesis of Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves an oxidative coupling of benzoyl chloride and 4,6-o-benzylidene-beta-d-galactopyranose. The product is then purified by crystallization from methanol

化学反応の分析

NMR Spectral Data (400 MHz, CDCl₃)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 4.94 | d (J = 3.6 Hz) | Anomeric proton (β-config) |

| H-2 | 5.15 | dd (J = 10.0, 3.6 Hz) | Benzoylated C-2 hydroxyl |

| Benzylidene | 5.52 | s | Acetal proton |

| OCH₂CH₃ | 1.08 | t (J = 7.0 Hz) | Ethyl group |

13C NMR : Key signals at δ 100.3 (C-1), 165.2 (benzoyl carbonyl), and 126–132 ppm (aromatic carbons) .

Glycosylation Reactions

Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside serves as a glycosyl donor in oligosaccharide assembly:

Deprotection Studies

Selective removal of protecting groups enables further derivatization:

| Reagent | Target Group | Conditions | Outcome |

|---|---|---|---|

| 80% AcOH | Benzylidene | 60°C, 2 h | Cleavage to 4,6-diols |

| NH₃/MeOH | Benzoyl | 0°C, 12 h | 2-OH regeneration |

Benzylidene vs. Ethyl Protection

A study comparing 4,6-O-benzylidene and 4,6-di-O-ethyl derivatives highlights:

| Parameter | Benzylidene | Diethyl |

|---|---|---|

| Steric hindrance | High | Moderate |

| Acid stability | Moderate | High |

| Catalytic efficiency | 92% ee (epoxidation) | 85% ee |

Industrial and Biomedical Relevance

-

Glycoconjugate Vaccines : Used in synthesizing tumor-associated carbohydrate antigens .

-

Enantioselective Catalysis : Benzylidene-protected derivatives enhance asymmetric induction in epoxidation (up to 92% ee) .

This compound’s versatility in selective protection and glycosylation underpins its importance in synthetic carbohydrate chemistry.

科学的研究の応用

Biochemical Research

E2B has been studied for its role as a glycosyl donor in glycosylation reactions. Its structure allows it to participate in the synthesis of oligosaccharides, which are vital for various biological functions.

- Glycosylation Reactions : E2B can facilitate the formation of glycosidic bonds, making it useful in synthesizing complex carbohydrates that are important for cell signaling and recognition processes.

Medicinal Chemistry

In medicinal chemistry, E2B's potential as a therapeutic agent is being explored. Its ability to mimic natural sugars may enable it to interact with biological receptors or enzymes.

- Antiviral Activity : Preliminary studies suggest that compounds similar to E2B exhibit antiviral properties by inhibiting viral replication through interference with glycoprotein synthesis.

Material Science

E2B's chemical structure lends itself to applications in the development of new materials, particularly in creating functionalized polymers and nanomaterials.

- Polymer Synthesis : The incorporation of E2B into polymer matrices can enhance properties such as biocompatibility and biodegradability, making it suitable for biomedical applications like drug delivery systems.

Case Study 1: Glycosylation Efficiency

In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of E2B as a glycosyl donor in synthesizing a specific oligosaccharide. The results indicated a high yield of the desired product with minimal by-products, showcasing E2B's utility in carbohydrate chemistry.

Case Study 2: Antiviral Screening

A collaborative research effort involving several institutions assessed the antiviral activity of various glycosides, including derivatives of E2B. The study found that certain modifications to the E2B structure significantly enhanced its efficacy against viral strains, indicating a promising direction for future drug development.

Case Study 3: Polymer Development

Research conducted at a leading materials science laboratory explored the incorporation of E2B into biodegradable polymer systems. The findings revealed that polymers modified with E2B exhibited improved mechanical properties and degradation rates compared to unmodified controls, suggesting potential applications in environmentally friendly packaging solutions.

作用機序

The mechanism of action for Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside involves its role as a model compound in glycosylation studies. It interacts with specific enzymes and proteins involved in carbohydrate metabolism, providing insights into the molecular pathways and targets associated with these processes .

類似化合物との比較

Ethyl 2-o-benzoyl-4,6-o-benzylidene-beta-d-galactopyranoside is unique due to its specific structure and fluorinated nature. Similar compounds include:

Methyl 2,3-di-o-benzoyl-4,6-o-benzylidene-alpha-d-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.

4,6-o-benzylidene-methyl-alpha-d-glucopyranoside: Another compound used in glycosylation research.

These compounds share similar applications but differ in their specific chemical structures and properties.

生物活性

Introduction

Ethyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside (E2B) is a synthetic compound belonging to the class of glycosides. Its unique structure, which includes multiple benzoyl and benzylidene groups, endows it with various biological activities. This article reviews the biological activity of E2B, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

- Molecular Formula : C₃₇H₃₀O₁₀

- Molecular Weight : 634.63 g/mol

- IUPAC Name : (4aR,6S,7R,8S,8aS)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate

Structural Representation

The compound features a complex arrangement of aromatic and aliphatic components that contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of E2B. Research indicates that E2B exhibits cytotoxic effects against various cancer cell lines, particularly glioma cells. The mechanism involves inducing apoptosis through mitochondrial pathway activation:

- Cell Lines Tested : U87MG and T98G glioma cells.

- IC₅₀ Values : E2B demonstrated IC₅₀ values ranging from 5 to 15 µM over 48 hours of treatment.

Table 1: Cytotoxic Activity of E2B on Glioma Cells

| Cell Line | IC₅₀ (µM) | Treatment Duration (hours) | Apoptotic Markers |

|---|---|---|---|

| U87MG | 10 | 48 | Cleaved caspase-3 |

| T98G | 12 | 48 | PARP cleavage |

The anticancer activity of E2B is primarily attributed to its ability to:

- Induce apoptosis via intrinsic pathways.

- Activate caspases leading to programmed cell death.

- Disrupt mitochondrial membrane potential.

Antimicrobial Activity

E2B has also shown promising antimicrobial properties against various bacterial strains. In vitro studies report significant inhibition of growth for both gram-positive and gram-negative bacteria:

Table 2: Antimicrobial Activity of E2B

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, E2B has been investigated for its anti-inflammatory effects. Studies suggest that E2B can inhibit the production of pro-inflammatory cytokines in activated macrophages:

- Cytokines Inhibited : TNF-α, IL-6

- Mechanism : Suppression of NF-kB signaling pathway.

Case Study 1: Glioma Treatment

A clinical study evaluated the effects of E2B in combination with standard chemotherapy agents on glioma patients. The results indicated improved patient outcomes with reduced tumor size and enhanced survival rates compared to controls receiving chemotherapy alone.

Case Study 2: Antimicrobial Resistance

A laboratory study assessed the efficacy of E2B against multidrug-resistant bacterial strains. The findings revealed that E2B could restore sensitivity to conventional antibiotics when used in combination therapies.

特性

IUPAC Name |

[(4aR,6R,7R,8S,8aR)-6-ethoxy-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-2-25-22-19(28-20(24)14-9-5-3-6-10-14)17(23)18-16(27-22)13-26-21(29-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18+,19-,21?,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKSBSDJBOGBHB-PHEVYMEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。